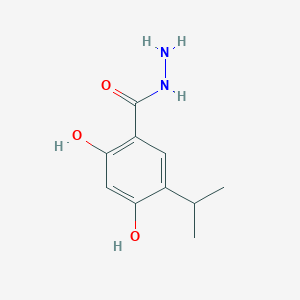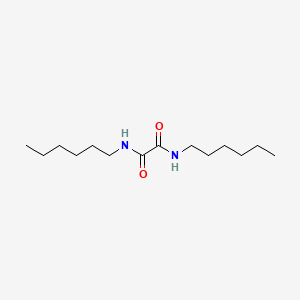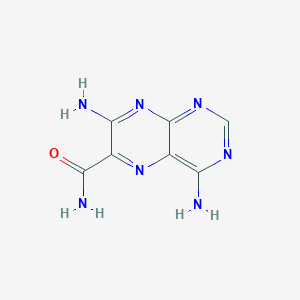
4,7-Diaminopteridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diaminopteridine-6-carboxamide is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and its derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diaminopteridine-6-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium bicarbonate (NaHCO₃) .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions: 4,7-Diaminopteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pteridine derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4,7-Diaminopteridine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: It is studied for its potential role in biological processes and as a probe for enzyme activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-Diaminopteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. As an antimetabolite, it can inhibit the activity of enzymes involved in folic acid metabolism, thereby disrupting DNA synthesis and cell division. This makes it a potential candidate for cancer therapy, where it can selectively target rapidly dividing cancer cells .
類似化合物との比較
Methotrexate: A well-known antimetabolite used in cancer therapy.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Raltitrexed: A thymidylate synthase inhibitor used in chemotherapy.
Uniqueness: 4,7-Diaminopteridine-6-carboxamide is unique due to its specific structure and the presence of both amino and carboxamide functional groups. This allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
1668-45-7 |
|---|---|
分子式 |
C7H7N7O |
分子量 |
205.18 g/mol |
IUPAC名 |
4,7-diaminopteridine-6-carboxamide |
InChI |
InChI=1S/C7H7N7O/c8-4-3-7(12-1-11-4)14-5(9)2(13-3)6(10)15/h1H,(H2,10,15)(H4,8,9,11,12,14) |
InChIキー |
BSAXDBIWIIFMON-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N=C(C(=N2)C(=O)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



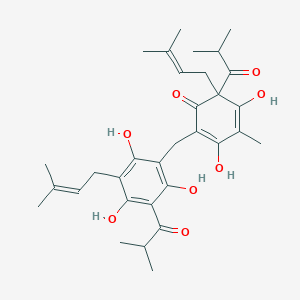

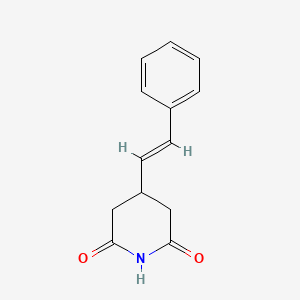
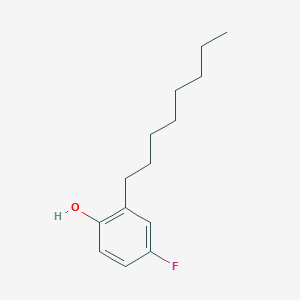
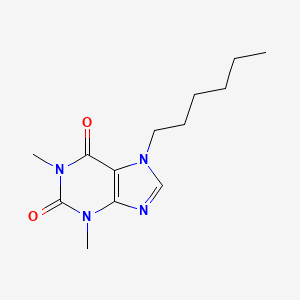
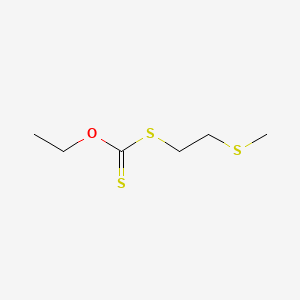
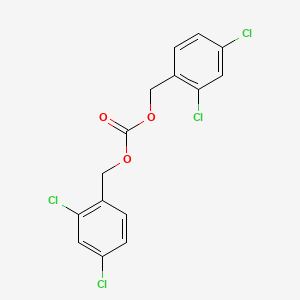
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
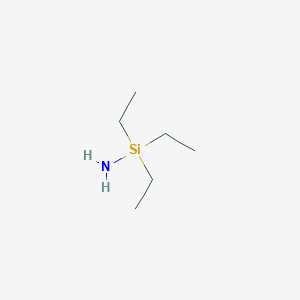
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
